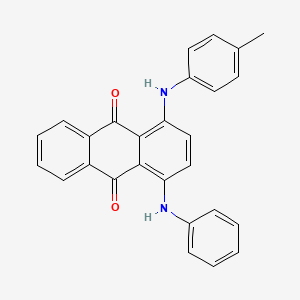
1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used as dyes and pigments. This particular compound is characterized by the presence of two amino groups attached to the anthraquinone core, one of which is substituted with a 4-methylphenyl group and the other with a phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone typically involves the reaction of 1,4-diaminoanthraquinone with 4-methylaniline and aniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of high-performance dyes and pigments for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly useful in the design of anticancer agents, as it can inhibit the proliferation of cancer cells. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminoanthraquinone: A precursor in the synthesis of 1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone.
1-((4-Methylphenyl)amino)-9,10-anthraquinone: A similar compound with a different substitution pattern.
1-Phenylamino-4-(phenylamino)anthraquinone: Lacks the 4-methyl group present in this compound.
Uniqueness
This compound is unique due to the presence of both 4-methylphenyl and phenyl groups attached to the anthraquinone core. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of specialized dyes and pigments.
Propriétés
Numéro CAS |
28141-00-6 |
|---|---|
Formule moléculaire |
C27H20N2O2 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
1-anilino-4-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C27H20N2O2/c1-17-11-13-19(14-12-17)29-23-16-15-22(28-18-7-3-2-4-8-18)24-25(23)27(31)21-10-6-5-9-20(21)26(24)30/h2-16,28-29H,1H3 |
Clé InChI |
WQNMFEKGZGXWQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)

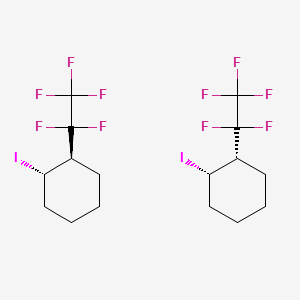
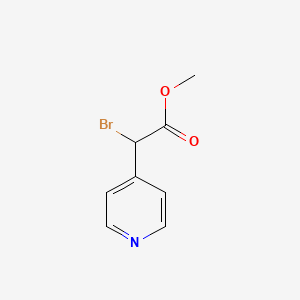
![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)

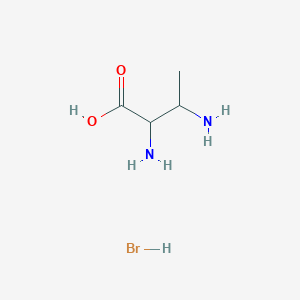
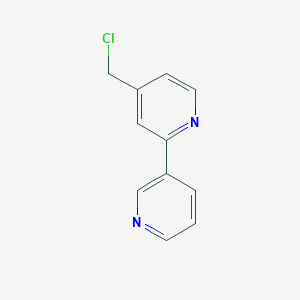

![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
